molecular formula C8H4BrF3N2O B13432649 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole

5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole

Katalognummer: B13432649
Molekulargewicht: 281.03 g/mol
InChI-Schlüssel: LWMCJBRMGIBULC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 6-position. This compound is of interest due to its unique structural and electronic properties, which make it a valuable building block in medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 6-(trifluoromethoxy)-1H-benzimidazole using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzimidazoles under mild reaction conditions. These methods ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its incorporation into these materials can enhance their performance and stability .

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to these similar compounds, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole stands out due to its benzimidazole core, which provides unique electronic properties and potential for diverse chemical modifications. The trifluoromethoxy group further enhances its stability and lipophilicity, making it a versatile compound in various applications .

Eigenschaften

Molekularformel

C8H4BrF3N2O

Molekulargewicht

281.03 g/mol

IUPAC-Name

6-bromo-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14)

InChI-Schlüssel

LWMCJBRMGIBULC-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Br)OC(F)(F)F)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.